molecular formula C9H9BrO B1339107 3-(4-Bromophenyl)propanal CAS No. 80793-25-5

3-(4-Bromophenyl)propanal

Cat. No. B1339107
Key on ui cas rn: 80793-25-5
M. Wt: 213.07 g/mol
InChI Key: RXZJWVPNFPPSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08618132B2

Procedure details

210 mg (0.86 mmol) Pd(OAc)2, 5.23 g (17.32 mmol) tetra-n-butylammonium chloride and 3.6 g NaHCO3 are added to a solution of 5.0 g (17.32 mmol) 4-bromo-iodo-benzene and 3.0 mL (43.67 mmol) allylalcohol in 30 mL DMF. The reaction solution is stirred for 2 h at 60° C. and diluted with 50 mL water. The aqueous phase is extracted with 50 mL EtOAc and the combined organic extracts are washed with 50 mL saturated NaCl solution. The organic phase is dried over Na2SO4 and the solvent is eliminated i.vac. Further purification is carried out by column chromatography on silica gel (cyc/EtOAc 3:1).
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
5.23 g
Type
catalyst
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
210 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(O)=O.[Na+].[Br:6][C:7]1[CH:12]=[CH:11][C:10](I)=[CH:9][CH:8]=1.[CH2:14]([OH:17])[CH:15]=[CH2:16]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.CN(C=O)C.O.CC([O-])=O.CC([O-])=O.[Pd+2]>[Br:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:16][CH2:15][CH:14]=[O:17])=[CH:9][CH:8]=1 |f:0.1,4.5,8.9.10|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Name
Quantity
3 mL
Type
reactant
Smiles
C(C=C)O
Name
Quantity
5.23 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
210 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction solution is stirred for 2 h at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with 50 mL EtOAc
WASH
Type
WASH
Details
the combined organic extracts are washed with 50 mL saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1=CC=C(C=C1)CCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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